2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H12ClFN2OS and its molecular weight is 346.8. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
- Synthesis of Pyridine and Thiophene Derivatives : Research demonstrates the synthesis and reactivity of thiophene derivatives towards various nitrogen nucleophiles, leading to the creation of diverse heterocyclic compounds. Such compounds are of interest due to their potential applications in medicinal chemistry and materials science (Mohareb et al., 2004).
Material Science
- High Refractive Index Polymers : Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, demonstrating high refractive indices and thermal stability. These materials are valuable for optical and electronic applications due to their unique photophysical properties (Tapaswi et al., 2015).
Antipathogenic Activity
- Antimicrobial Agents : Certain benzamide derivatives have been synthesized and shown significant antipathogenic activity, particularly against biofilm-forming bacteria. This suggests potential applications of similar compounds in developing new antimicrobial strategies (Limban et al., 2011).
Fluorescent Materials
- Blue Fluorescence from BF2 Complexes : Studies on benzamide ligands that emit blue fluorescence upon complexation, indicating potential uses in organic electronics and fluorescence-based sensing technologies (Yamaji et al., 2017).
Crystal Structure Analysis
- Crystallographic Studies : Detailed analysis of crystal structures provides insights into molecular packing, hydrogen bonding interactions, and potential applications in designing molecular materials with specific optical or mechanical properties (Deng et al., 2014).
Future Directions
The future directions for research on this compound and similar thiophene derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities . Additionally, the development of more selective synthesis methods could be a valuable area of future research .
Mechanism of Action
Target of Action
It is known that compounds containing the indole nucleus, such as this one, can bind with high affinity to multiple receptors . This makes them useful in the development of new derivatives with potential therapeutic applications .
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, leading to a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
It is known that indole derivatives can have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-14-9-12(19)5-6-13(14)17(22)21-10-11-3-1-7-20-16(11)15-4-2-8-23-15/h1-9H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMRRFVQNIIGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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